molecular formula C7H8N2O B8626466 1-(1H-Imidazol-1-yl)cyclopropanecarbaldehyde

1-(1H-Imidazol-1-yl)cyclopropanecarbaldehyde

Cat. No. B8626466
M. Wt: 136.15 g/mol
InChI Key: JSIPSOUIELTQHS-UHFFFAOYSA-N
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Patent
US09296745B2

Procedure details

To a solution of (1-(1H-imidazol-1-yl)cyclopropyl)methanol (42.39 mg, 0.307 mmol) in anhydrous ethyl acetate (10 mL) was added 2-iodoxybenzoic acid (IBX) (129 mg, 0.461 mmol). The reaction mixture was heated at reflux for 2 h. The mixture was filtered and the filtrate was concentrated to afford the title compound which was used for the next step without further purification.
Quantity
42.39 mg
Type
reactant
Reaction Step One
Quantity
129 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2([CH2:9][OH:10])[CH2:8][CH2:7]2)[CH:5]=[CH:4][N:3]=[CH:2]1.I(C1C=CC=CC=1C(O)=O)(=O)=O>C(OCC)(=O)C>[N:1]1([C:6]2([CH:9]=[O:10])[CH2:8][CH2:7]2)[CH:5]=[CH:4][N:3]=[CH:2]1

Inputs

Step One
Name
Quantity
42.39 mg
Type
reactant
Smiles
N1(C=NC=C1)C1(CC1)CO
Name
Quantity
129 mg
Type
reactant
Smiles
I(=O)(=O)C1=C(C(=O)O)C=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)C1(CC1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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